

A Comparative Guide to Homovanillyl Alcohol Reference Standards

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For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical measurements and successful research outcomes. This guide provides a comparative analysis of commercially available **Homovanillyl alcohol** reference standards, supported by key experimental data and detailed analytical methodologies.

Product Performance Comparison

Homovanillyl alcohol (HVA), a metabolite of dopamine, is a critical biomarker in various neurological and metabolic studies. The accuracy of its quantification relies heavily on the purity and characterization of the reference standard used. Below is a summary of quantitative data for **Homovanillyl alcohol** reference standards from various suppliers.



Supplier	Product Number	Purity Specificati on	Analytical Method(s) for Purity	Melting Point (°C)	Molecular Formula	CAS Number
Sigma- Aldrich	148830	99%	Not specified on product page	40-42[1]	С9Н12О3	2380-78- 1[1]
CFN	CFN96866	≥98%	¹H-NMR	Not Specified	C9H12O3	2380-78-1
Molnova	M24097	98%	HPLC, NMR	Not Specified	С9Н12О3	2380-78-1
BOC Sciences	Not Specified	Not Specified	Not Specified	Not Specified	С9Н12О3	2380-78-1

Experimental Protocols

Comprehensive characterization of a reference standard is crucial for its validation. The following are detailed methodologies for key experiments used in the certification of **Homovanillyl alcohol**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify **Homovanillyl alcohol** and any potential organic impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
- Gradient Program:



o 0-5 min: 95% A, 5% B

5-20 min: Linear gradient to 50% A, 50% B

20-25 min: Hold at 50% A, 50% B

25-30 min: Return to initial conditions.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 280 nm.

Injection Volume: 10 μL.

- Standard Preparation: A stock solution of **Homovanillyl alcohol** is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of **Homovanillyl alcohol**.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 10 mg of the **Homovanillyl alcohol** standard is dissolved in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4).
- ¹H NMR: The proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the protons, which should be consistent with the known structure of Homovanillyl alcohol.
- ¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the chemical shifts of the carbon atoms, further confirming the molecular structure.



 Data Analysis: The acquired spectra are compared with reference spectra or predicted chemical shifts to verify the identity of the compound.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - Final hold: 280°C for 5 minutes.
- Injection: Splitless injection of a derivatized or underivatized sample.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-450.
- Data Analysis: The mass spectra of any detected impurity peaks are compared against a spectral library (e.g., NIST) for identification.

Visualizations Certification Workflow for Homovanillyl Alcohol Reference Standard

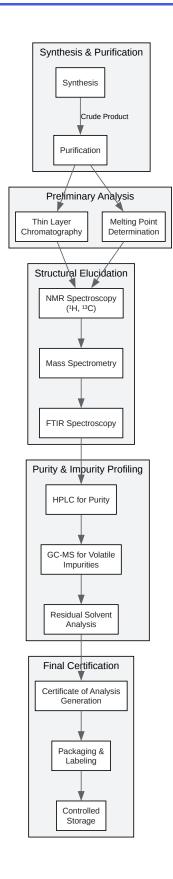




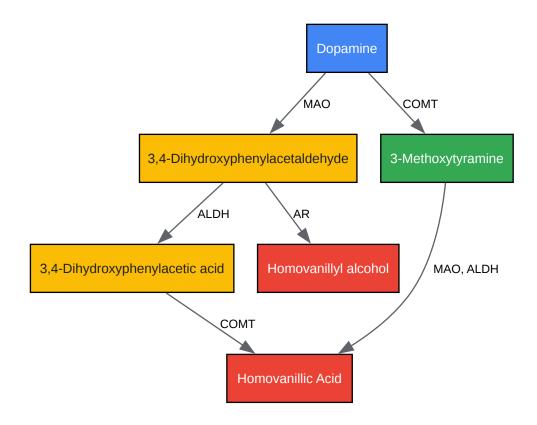


The following diagram illustrates a typical workflow for the certification of a chemical reference standard, ensuring its quality and traceability.









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References

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